3-(Allyloxy)-5-methylphenol
Overview
Description
3-(Allyloxy)-5-methylphenol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity
3-(Allyloxy)-5-methylphenol, also known as Allyl-5-methyl-2-hydroxyphenyl ether, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, anti-inflammatory potential, and other relevant pharmacological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
The structure of this compound features an allyloxy group attached to a methyl-substituted phenol ring, which contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition zones comparable to standard antibiotics.
Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Vancomycin | 18 |
Escherichia coli | 14 | Ampicillin | 16 |
Pseudomonas aeruginosa | 13 | Ciprofloxacin | 17 |
The compound's effectiveness against these pathogens suggests its potential for use in developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The compound was shown to downregulate the expression of COX-2 and iNOS, which are critical mediators in inflammatory responses.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and antimicrobial screening of derivatives of phenolic compounds, including this compound. The results indicated that this compound showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria when tested at various concentrations .
Anti-inflammatory Effects in Animal Models
In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response. The compound was administered orally at doses ranging from 10 to 50 mg/kg body weight, demonstrating a dose-dependent reduction in inflammatory markers .
Properties
IUPAC Name |
3-methyl-5-prop-2-enoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7,11H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJNXEJCYCCNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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